![molecular formula C22H24N2O3S B4775921 N~1~-mesityl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4775921.png)
N~1~-mesityl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multiple steps, including reactions with sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing the typical approach to synthesizing sulfonamide derivatives (Sarojini et al., 2012). Such methodologies might be applicable to the synthesis of N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide, highlighting the importance of sulfonyl chloride precursors and amine components in the synthesis process.
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy is pivotal in determining the configuration and conformation of compounds like N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide. For example, similar analysis techniques were used to characterize methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various reagents can lead to a wide range of chemical transformations. For instance, the methylation of naphthyridines demonstrated the influence of methyl groups on the chemical structure and reactivity, which can be relevant for understanding the chemical behavior of N1-mesityl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide (Hamada et al., 1971).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
The future directions for the study of this compound could include further investigation of its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, studying its reactivity under various conditions, and testing its activity against different biological targets .
properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-11-16(2)22(17(3)12-15)23-21(25)14-24(4)28(26,27)20-10-9-18-7-5-6-8-19(18)13-20/h5-13H,14H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROVSCUNAUHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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